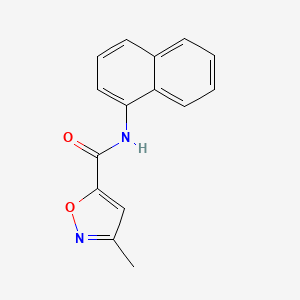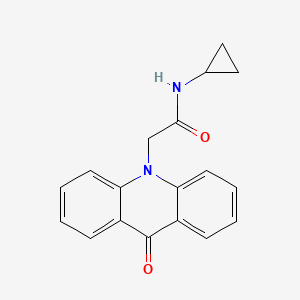
3-methyl-N-naphthalen-1-yl-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-naphthalen-1-yl-1,2-oxazole-5-carboxamide, also known as MNOC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MNOC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mechanism of Action
The mechanism of action of 3-methyl-N-naphthalen-1-yl-1,2-oxazole-5-carboxamide involves its interaction with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of neurodegenerative diseases and cancer. This compound also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, this compound has been shown to have anti-inflammatory effects and to modulate the immune system. This compound has also been investigated for its potential to regulate glucose metabolism and to improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-N-naphthalen-1-yl-1,2-oxazole-5-carboxamide in lab experiments is its specificity for certain proteins and enzymes, which allows researchers to investigate specific pathways and mechanisms of action. However, this compound is a relatively new compound, and its effects on human cells and tissues are not well understood. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its use in some lab settings.
Future Directions
There are many potential future directions for research on 3-methyl-N-naphthalen-1-yl-1,2-oxazole-5-carboxamide. One area of interest is the development of this compound derivatives that may have improved efficacy or specificity for certain targets. Another area of research is the investigation of this compound's effects on different cell types and tissues, particularly in the context of neurodegenerative diseases and cancer. Additionally, the potential use of this compound as a therapeutic agent for other diseases and conditions, such as diabetes and cardiovascular disease, could be explored.
Synthesis Methods
The synthesis of 3-methyl-N-naphthalen-1-yl-1,2-oxazole-5-carboxamide involves a series of chemical reactions that begin with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester. This compound is then reacted with phosphorus oxychloride and naphthalene to form this compound. The synthesis of this compound has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
3-methyl-N-naphthalen-1-yl-1,2-oxazole-5-carboxamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research. This compound has been shown to have neuroprotective effects, and it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anticancer properties, and it has been studied as a potential chemotherapy agent.
properties
IUPAC Name |
3-methyl-N-naphthalen-1-yl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-9-14(19-17-10)15(18)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOFJOGOASNGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[2-(difluoromethoxy)phenyl]-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B7457019.png)
![N-[2-(difluoromethylsulfanyl)phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7457038.png)
![N-[(2-morpholin-4-ylsulfonylphenyl)methyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7457051.png)
![N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)

![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)

![N-(3,4-dihydro-2H-chromen-4-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457094.png)

![2-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7457104.png)

